molecular formula C21H25NO4 B5892669 ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE

ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE

Cat. No.: B5892669
M. Wt: 355.4 g/mol
InChI Key: KJYQZNQUYOBMTA-UHFFFAOYSA-N
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Description

ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an ethoxyphenyl group, and a formamido group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 3-(4-ethoxyphenyl)propanoate.

    Introduction of the Formamido Group: The ethyl 3-(4-ethoxyphenyl)propanoate is then reacted with 4-methylphenyl isocyanate under controlled conditions to introduce the formamido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: Yields 4-ethoxyphenol and the corresponding carboxylic acid.

    Reduction: Yields the corresponding alcohol.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(4-METHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE: Similar structure but with a methoxy group instead of an ethoxy group.

    ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-CHLOROPHENYL)FORMAMIDO]PROPANOATE: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

Uniqueness

ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxy and formamido groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-4-25-18-12-10-16(11-13-18)19(14-20(23)26-5-2)22-21(24)17-8-6-15(3)7-9-17/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYQZNQUYOBMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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